N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. This compound is often used in synthetic chemistry due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), base (sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (water, acetone).
Major Products Formed
Reduction: Formation of N-(4-Chloro-2-aminophenyl)ethane-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)ethane-1,2-diamine hydrochloride: Lacks the chloro group, leading to different reactivity and biological activity.
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine: Without the hydrochloride salt, it may have different solubility and stability properties.
Uniqueness
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14;/h1-2,5,11H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCIAODLBQFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.